N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide
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Overview
Description
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms
Scientific Research Applications
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent, with activities against bacteria, viruses, and other pathogens.
Materials Science: It is used in the development of new materials, including fluorescent dyes, OLEDs, and sensors.
Organic Synthesis: The compound serves as a precursor for the synthesis of other heterocyclic and acyclic compounds.
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole moiety have been reported to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives can interact with their targets in a variety of ways, leading to changes in the function of the target .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been reported to affect a variety of biochemical pathways, leading to downstream effects such as anti-bacterial, anti-viral, and anti-leishmanial activities .
Pharmacokinetics
It is known that the 1,2,4-oxadiazole moiety can enhance hydrolytic and metabolic stability, which could potentially influence the bioavailability of the compound .
Result of Action
1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, suggesting that they may have multiple molecular and cellular effects .
Safety and Hazards
Future Directions
The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases . The scarcity of curative action of antibiotics and anti-infective agents and complex genomic structure of microorganism has led to resistance among them leading to ineffectiveness of the currently used treatment regimen . This necessitates the development of new chemical entities to act against these microorganisms .
Biochemical Analysis
Cellular Effects
1,2,4-oxadiazole derivatives have been reported to exhibit various biological activities, including antibacterial, antifungal, and anti-inflammatory activities . These activities suggest that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
1,2,4-oxadiazole derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
1,2,4-oxadiazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
1,2,4-oxadiazole derivatives have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
1,2,4-oxadiazole derivatives have been studied for their involvement in various metabolic pathways, including interactions with enzymes or cofactors .
Transport and Distribution
1,2,4-oxadiazole derivatives have been studied for their interactions with transporters or binding proteins, as well as effects on their localization or accumulation .
Subcellular Localization
1,2,4-oxadiazole derivatives have been studied for their subcellular localization and any effects on their activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide typically involves the reaction of amidoximes with carboxylic acids or their derivatives in a basic medium. One efficient method is the reaction of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature . This method allows for the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, aldehydes, and various nucleophilic reagents . The reactions typically proceed under basic or acidic conditions, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazine and aldehydes can yield 3,5-disubstituted 1,2,4-oxadiazoles .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives such as:
- 1,2,3-oxadiazole
- 1,2,5-oxadiazole
- 1,3,4-oxadiazole
Uniqueness
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide is unique due to its specific substitution pattern and the presence of both the oxadiazole and thiophene rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-9-15-14(19-17-9)10-4-6-11(7-5-10)16-13(18)12-3-2-8-20-12/h2-8H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPKVVMAVQTQQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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